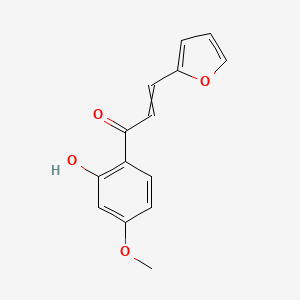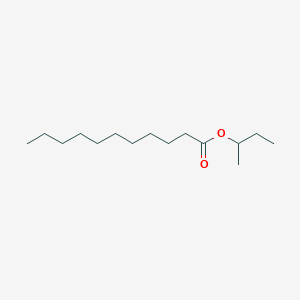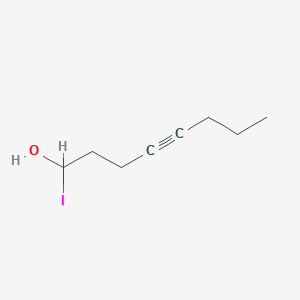![molecular formula C24H25PSi B14641950 Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- CAS No. 54541-88-7](/img/structure/B14641950.png)
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- is an organophosphorus compound with the molecular formula C22H25PSi and a molecular weight of 348.4932 . This compound is part of the broader class of phosphoranes, which are characterized by a phosphorus atom bonded to four substituents, including a ylide group. The presence of the trimethylsilyl group adds unique properties to this compound, making it valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- can be synthesized through the Wittig reaction, which involves the reaction of an organophosphorus ylide with an aldehyde or ketone . The ylide is typically prepared by treating triphenylphosphine with a strong base such as butyl lithium, followed by the addition of a suitable halide . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the ylide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions . The reactions typically occur under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the compound and the desired reaction outcome.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes. These products have various applications in organic synthesis and catalysis.
科学的研究の応用
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- has several scientific research applications, including:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through phosphine-mediated reactions.
作用機序
The mechanism of action of phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- involves the formation of a ylide intermediate, which can react with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds . The phosphorus atom in the compound acts as a nucleophile, attacking the electrophilic carbonyl carbon and forming a betaine intermediate. This intermediate then undergoes a rearrangement to form the final product, typically an alkene.
類似化合物との比較
Similar Compounds
Similar compounds to phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- include:
Triphenylphosphine: A common organophosphorus compound used in various chemical reactions.
Trimethylphosphine: Another organophosphorus compound with similar reactivity but different steric and electronic properties.
Phosphorane, triphenyl[(trimethylsilyl)methylene]-: A closely related compound with a different substituent on the ylide group.
Uniqueness
Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]- is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring selective reactivity and stability under specific conditions. The compound’s ability to form stable ylides and participate in the Wittig reaction distinguishes it from other phosphoranes and organophosphorus compounds.
特性
CAS番号 |
54541-88-7 |
|---|---|
分子式 |
C24H25PSi |
分子量 |
372.5 g/mol |
IUPAC名 |
triphenyl(3-trimethylsilylprop-2-ynylidene)-λ5-phosphane |
InChI |
InChI=1S/C24H25PSi/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,1-3H3 |
InChIキー |
YGNYTPVGULYQGO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


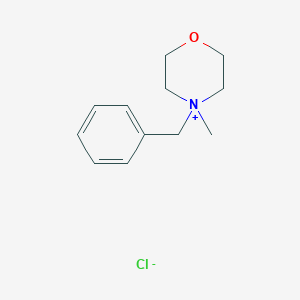
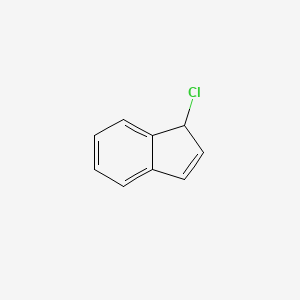
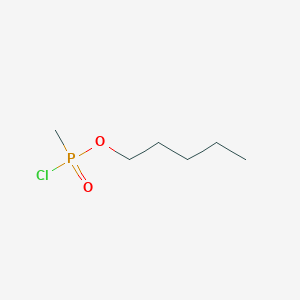
![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
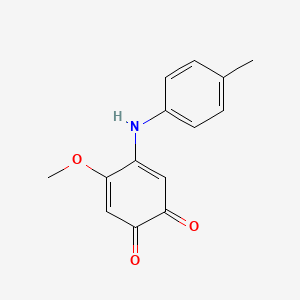
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)
![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
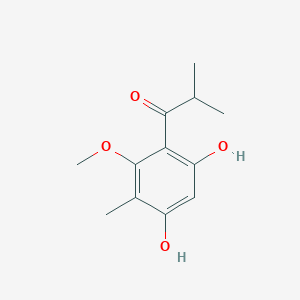
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
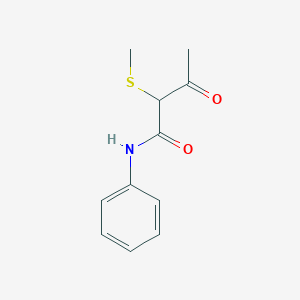
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
